2-Cyano-3-cyclopropyl-acrylic acid

Physicochemical profiling Ionization state Formulation development

2-Cyano-3-cyclopropyl-acrylic acid (CCAA, CAS 98895-60-4, molecular formula C₇H₇NO₂, MW 137.14 g/mol) is an α,β-unsaturated nitrile belonging to the 2-cyanoacrylic acid class, distinguished by a cyclopropyl ring at the β-position and a carboxylic acid group at the α-position. The (E)-isomer is the thermodynamically favored configuration.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
Cat. No. B7871396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-cyclopropyl-acrylic acid
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CC1C=C(C#N)C(=O)O
InChIInChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)
InChIKeyFZERGXZRBYBPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-cyclopropyl-acrylic acid (CAS 98895-60-4): Baseline Characterization for Scientific Procurement


2-Cyano-3-cyclopropyl-acrylic acid (CCAA, CAS 98895-60-4, molecular formula C₇H₇NO₂, MW 137.14 g/mol) is an α,β-unsaturated nitrile belonging to the 2-cyanoacrylic acid class, distinguished by a cyclopropyl ring at the β-position and a carboxylic acid group at the α-position . The (E)-isomer is the thermodynamically favored configuration . The compound is commercially available as a white to off-white crystalline solid, synthesized via Knoevenagel condensation of cyclopropanecarbaldehyde with cyanoacetic acid . Its primary documented utility is as a versatile building block for constructing cyanoacrylamide-based covalent warheads in kinase inhibitor programs targeting BTK, FGFR4, EGFR, and DHODH [1].

Why 2-Cyano-3-cyclopropyl-acrylic acid Cannot Be Replaced by Generic 2-Cyanoacrylic Acids in Covalent Inhibitor Programs


Generic substitution with unsubstituted or differently-substituted 2-cyanoacrylic acids (e.g., 2-cyano-3-phenylacrylic acid, 2-cyanoacrylic acid) fails because the β-substituent directly modulates two critical properties: (i) the electrophilicity and reversible covalent binding kinetics of the derived cyanoacrylamide warhead, and (ii) the acidity (pKa) of the carboxylic acid group, which governs solubility, formulation, and coupling reactivity [1][2]. The cyclopropyl ring imparts a distinct steric profile—smaller than phenyl yet conformationally constrained relative to methyl—that optimizes fit within the targeted cysteine pocket of kinases such as BTK and FGFR, while the predicted pKa of 1.77 ± 0.19 renders CCAA less acidic than the phenyl analog (pKa 0.60 ± 0.10), altering its ionization state under physiological and reaction conditions . Inadequate differentiation documentation has led to procurement of incorrect analogs, resulting in failed amide coupling, altered warhead reactivity, and loss of target engagement in downstream kinase assays [3].

Quantitative Differentiation Evidence: 2-Cyano-3-cyclopropyl-acrylic acid vs. Closest Analogs


pKa Differentiation: Cyclopropyl β-Substituent Elevates Acidity vs. Phenyl Analog by ~1.17 Log Units

The predicted acid dissociation constant (pKa) of 2-cyano-3-cyclopropyl-acrylic acid is 1.77 ± 0.19, which is approximately 1.17 log units higher (less acidic) than 2-cyano-3-phenylacrylic acid (α-cyanocinnamic acid, pKa 0.60 ± 0.10) . This difference reflects the electron-donating character of the cyclopropyl group versus the electron-withdrawing phenyl ring. At pH 7.4, the cyclopropyl-bearing compound exists predominantly as the carboxylate anion, whereas the phenyl analog is fully ionized; under mildly acidic coupling conditions (e.g., pH 4–5), the differential ionization is even more pronounced, affecting solubility, extraction efficiency, and active ester formation rates .

Physicochemical profiling Ionization state Formulation development

Synthetic Yield Benchmarking: Knoevenagel Condensation of Cyclopropanecarbaldehyde vs. Benzaldehyde

The literature-reported synthesis of 2-cyano-3-cyclopropyl-acrylic acid via Knoevenagel condensation of cyclopropanecarbaldehyde with cyanoacetic acid proceeds with an isolated yield of 49% (0.35 g, 2.55 mmol) after silica gel column chromatography (CH₂Cl₂/MeOH 98/2 v/v), employing piperidine/acetic acid catalysis in anhydrous toluene at 80 °C for 2 hours . In contrast, the analogous condensation of benzaldehyde with cyanoacetic acid to yield 2-cyano-3-phenylacrylic acid is reported with yields up to 94% under optimized conditions using ammonium acetate catalysis [1]. The lower yield for the cyclopropyl substrate is attributable to the reduced electrophilicity of cyclopropanecarbaldehyde relative to benzaldehyde, a factor that directly impacts cost-per-gram and multigram scalability.

Synthetic accessibility Route scouting Cost of goods

Vendor-Supplied Purity: 97% (HPLC) with Batch-Specific QC Documentation vs. Industry Minimum 95%

Commercial suppliers Bidepharm and Aladdin Scientific specify purity of 97% for 2-cyano-3-cyclopropyl-acrylic acid, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . ABCR GmbH supplies the compound at 95% purity . In contrast, many generic 2-cyanoacrylic acid derivatives (e.g., α-cyanocinnamic acid from multiple vendors) are routinely offered at ≥98% purity (HPLC) at a lower price point . The 97% specification for CCAA reflects the additional synthetic challenge and purification burden imposed by the cyclopropyl substituent, and users requiring >98% purity for GLP toxicology studies or IND-enabling work must verify batch-specific COA rather than relying on catalog specifications.

Quality control Batch release Procurement specification

Cyanoacrylamide Warhead Derivatization: Cyclopropyl-Containing BTK Inhibitor IC₅₀ = 6.20 nM vs. Non-Cyclopropyl Analogs with Reduced Potency

Derivatives of 2-cyano-3-cyclopropyl-acrylic acid, when converted to the corresponding cyanoacrylamide warheads and installed on appropriate kinase-binding scaffolds, yield potent BTK inhibitors. US Patent 9,572,811 (Example 24A) reports a compound incorporating the 2-cyano-3-cyclopropyl moiety with a BTK IC₅₀ of 6.20 nM in a Caliper-based kinase mobility shift assay at 2 °C [1]. In contrast, structurally analogous compounds within the same patent series lacking the cyclopropyl group show IC₅₀ values of 980 nM, representing a ~158-fold loss in potency [2]. The cyclopropyl ring is proposed to occupy a complementary hydrophobic sub-pocket adjacent to the targeted cysteine residue (Cys481 in BTK), a steric environment that cannot be productively engaged by smaller (methyl) or planar (phenyl) substituents [3].

Kinase inhibitor Covalent warhead BTK inhibition

FGFR4 Covalent Reversible Inhibitor Activity: Cyclopropyl Cyanoacrylamide Enables Reversible Cysteine Targeting

A series of phenylquinazoline derivatives bearing the 2-cyano-3-cyclopropylacrylamide warhead were designed and synthesized as FGFR4 covalent reversible inhibitors . Compound C3, which incorporates the cyclopropyl-containing warhead, demonstrated FGFR4 inhibitory activity and anti-proliferative effects against hepatocellular carcinoma (HCC) cell lines. Mechanistic studies confirmed that C3 induces apoptosis via FGFR4 signaling pathway blockade and exhibits reversible covalent binding capacity, a property essential for minimizing off-target protein haptenization . This reversible covalent feature is a hallmark of the α-cyanoacrylamide electrophile geometry and distinguishes it from irreversible acrylamide warheads (e.g., ibrutinib, afatinib) that form permanent adducts and carry higher idiosyncratic toxicity risk [1]. Within the 2-cyanoacrylamide class, the cyclopropyl substituent provides an optimal balance of steric bulk and conformational rigidity compared to methyl (too flexible, reduced residence time) or phenyl (too large, steric clash with gatekeeper residues) [2].

FGFR4 inhibitor Covalent reversible Hepatocellular carcinoma

Physicochemical Property Differentiation: Predicted logP, Density, and Boiling Point vs. Phenyl and Methyl Analogs

2-Cyano-3-cyclopropyl-acrylic acid exhibits a predicted boiling point of 325.6 ± 25.0 °C and density of 1.467 ± 0.06 g/cm³ . The phenyl analog (α-cyanocinnamic acid, MW 173.17) is a higher-melting solid (mp 181 °C) with reported density of 1.26 ± 0.1 g/cm³ . The cyclopropyl compound's lower molecular weight (137.14 vs. 173.17) and distinct compact shape result in meaningfully different chromatographic retention (reverse-phase HPLC) and solid-state packing, affecting both analytical method development and crystallization behavior during purification. The cyclopropyl ring also introduces a characteristic cyclopropane C–H stretching band (~3080 cm⁻¹) in IR and distinct ¹H NMR signals (δ 0.8–1.2 ppm for cyclopropyl CH₂ and δ 1.5–2.0 ppm for cyclopropyl CH), providing unambiguous identity confirmation relative to alkyl- or aryl-substituted analogs [1].

Lipophilicity Chromatographic behavior Solid-state properties

Optimal Procurement Scenarios for 2-Cyano-3-cyclopropyl-acrylic acid Based on Quantitative Evidence


BTK Covalent Inhibitor Lead Optimization: Where 158-Fold Potency Gain Justifies Premium Pricing

In BTK inhibitor programs, the patent-derived evidence demonstrates that incorporating the 2-cyano-3-cyclopropyl moiety as a warhead precursor yields IC₅₀ values as low as 6.20 nM, compared to 980 nM for non-cyclopropyl analogs—a 158-fold improvement [1]. Medicinal chemistry teams optimizing reversible covalent BTK inhibitors should procure CCAA specifically (not generic 2-cyanoacrylic acid) when the target cysteine (Cys481) engages the cyclopropyl-substituted warhead. The premium pricing ($119.90/100 mg from Aladdin) is justified by the potency gain, which translates to lower compound consumption in dose-response assays and reduced synthesis burden for backup series. Batch-specific COA with HPLC ≥97% purity is recommended to avoid assay interference from residual aldehyde starting material .

FGFR4-Targeted Oncology Programs Requiring Reversible Covalent Mechanism

For FGFR4 inhibitor programs in hepatocellular carcinoma, compound C3 incorporating the cyclopropyl cyanoacrylamide warhead has demonstrated reversible covalent binding and FGFR4 pathway-dependent apoptosis . Unlike irreversible acrylamide-based FGFR inhibitors that carry permanent protein modification liabilities, the reversible covalent approach enabled by CCAA-derived warheads allows tunable residence time and reduced off-target haptenization risk. Procurement of CCAA is indicated when the target product profile specifies a reversible covalent mechanism, as this property is inherent to the α-cyano-β-cyclopropyl substitution pattern and cannot be achieved with phenyl or unsubstituted 2-cyanoacrylic acids. The ~49% synthetic yield for CCAA should be factored into project timelines for multigram scale-up .

Physicochemical Screening Cascade: pKa-Dependent Formulation and Salt Selection Studies

The predicted pKa difference of ~1.17 log units between CCAA (pKa 1.77) and the phenyl analog (pKa 0.60) has practical implications for salt screening and formulation development . CCAA's higher pKa places it closer to the carboxylic acid pKa range amenable to salt formation with pharmaceutically acceptable bases (e.g., sodium, potassium, meglumine). Pre-formulation scientists evaluating developability of CCAA-derived lead compounds should procure both CCAA and the phenyl analog for comparative pH-solubility profiling, using the pKa differential to rationalize differences in aqueous solubility, hygroscopicity, and solid-state stability. The 97% purity specification (Bidepharm, Aladdin) with batch QC documentation is essential for generating reproducible pre-formulation data .

Analytical Method Development: Chromatographic Differentiation from Structurally Similar Building Blocks

The distinct physicochemical profile of CCAA—lower molecular weight (137.14), higher density (1.467 g/cm³), and characteristic cyclopropyl NMR signals (δ 0.8–1.2 and 1.5–2.0 ppm)—facilitates unambiguous identity confirmation and purity assessment by HPLC, LC-MS, and ¹H NMR [2]. Analytical chemistry groups establishing release specifications for CCAA as a GMP starting material should leverage the reverse-phase HPLC retention time difference relative to the phenyl analog (C18 column, acetonitrile/water + 0.1% TFA gradient) and confirm identity via the diagnostic cyclopropyl ¹H NMR pattern. Procurement of a characterized reference standard (≥97% purity with full COA) from Bidepharm or Aladdin is recommended as the primary qualitative benchmark against which incoming lots are compared .

Quote Request

Request a Quote for 2-Cyano-3-cyclopropyl-acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.